molecular formula C25H22ClN3O2S B11028580 N-(4-chlorophenyl)-2-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

N-(4-chlorophenyl)-2-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B11028580
M. Wt: 464.0 g/mol
InChI Key: GQSCKXJBLXOOCO-UHFFFAOYSA-N
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Description

  • This compound belongs to the family of dithiazolidinones , characterized by a 1,3-thiazolidine-4-one ring system.
  • Its chemical structure features a thiazolidine ring with a chlorophenyl group and a 4-methylphenyl group attached.
  • The compound exhibits diverse biological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
  • Properties

    Molecular Formula

    C25H22ClN3O2S

    Molecular Weight

    464.0 g/mol

    IUPAC Name

    N-(4-chlorophenyl)-2-[3-(4-methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

    InChI

    InChI=1S/C25H22ClN3O2S/c1-16-3-9-20(10-4-16)28-25-29(21-13-5-17(2)6-14-21)24(31)22(32-25)15-23(30)27-19-11-7-18(26)8-12-19/h3-14,22H,15H2,1-2H3,(H,27,30)

    InChI Key

    GQSCKXJBLXOOCO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes: One synthetic approach involves the condensation of 4-chloroaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then reacts with thioglycolic acid to yield the desired compound.

      Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemists studying heterocyclic compounds.

      Biology: Researchers explore its potential as a bioactive molecule, especially in drug discovery.

      Medicine: Investigations focus on its pharmacological properties, such as anti-inflammatory or anticancer effects.

      Industry: Although not widely used industrially, it may find applications in specialized chemical processes.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with cellular targets.
    • Molecular Targets: It could interact with enzymes, receptors, or other biomolecules.

      Pathways: Further research is needed to elucidate specific pathways affected by this compound.

  • Comparison with Similar Compounds

      Uniqueness: Its thiazolidine-4-one ring and specific substituents distinguish it from related compounds.

      Similar Compounds: Other dithiazolidinones, such as thiazolidinediones (used in diabetes treatment), share structural features.

    Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration

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